N-(2,4-difluorophenyl)-N'-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide
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Overview
Description
N-(2,4-difluorophenyl)-N’-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide is a synthetic organic compound characterized by the presence of a difluorophenyl group and a hydroxy-methyl-phenylbutyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-N’-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide typically involves the following steps:
Formation of the Ethanediamide Backbone: The ethanediamide backbone can be synthesized through the reaction of ethylenediamine with an appropriate acylating agent under controlled conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative and a suitable nucleophile.
Attachment of the Hydroxy-Methyl-Phenylbutyl Group: This step involves the reaction of the intermediate compound with a hydroxy-methyl-phenylbutyl derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of N-(2,4-difluorophenyl)-N’-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To ensure consistent production and quality.
Purification Techniques: Such as recrystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-N’-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-difluorophenyl)-N’-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Pharmaceuticals: Investigation of its biological activity and therapeutic potential.
Material Science: Exploration of its properties for use in advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N’-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors or enzymes, leading to modulation of biological pathways.
Inhibition or Activation: Inhibition or activation of key enzymes or proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-N’-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide: Unique due to the presence of both difluorophenyl and hydroxy-methyl-phenylbutyl groups.
N-(2,4-difluorophenyl)-N’-(2-hydroxy-2-methylbutyl)ethanediamide: Lacks the phenyl group, resulting in different chemical properties.
N-(2,4-difluorophenyl)-N’-(2-hydroxy-4-phenylbutyl)ethanediamide: Lacks the methyl group, affecting its reactivity and applications.
Uniqueness
N-(2,4-difluorophenyl)-N’-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3/c1-19(26,10-9-13-5-3-2-4-6-13)12-22-17(24)18(25)23-16-8-7-14(20)11-15(16)21/h2-8,11,26H,9-10,12H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQKKBQVABBWKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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